molecular formula C8H9ClIN3O B13053927 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine

Cat. No.: B13053927
M. Wt: 325.53 g/mol
InChI Key: RGJJLFMWTIQOJH-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is a heterocyclic compound that contains both pyrimidine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-iodopyrimidine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9ClIN3O

Molecular Weight

325.53 g/mol

IUPAC Name

4-(6-chloro-2-iodopyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H9ClIN3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

RGJJLFMWTIQOJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)I)Cl

Origin of Product

United States

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